

# Head-to-head comparison of ceftibutenledaborbactam and tebipenem pivoxil

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Comparison of Ceftibuten-Ledaborbactam and Tebipenem Pivoxil for the Treatment of Complicated Urinary Tract Infections

#### Introduction

The rise of multidrug-resistant (MDR) Enterobacterales presents a significant challenge in treating complicated urinary tract infections (cUTIs), traditionally managed with intravenous therapies. This has spurred the development of potent oral antibiotics capable of managing these infections in an outpatient setting. This guide provides a head-to-head comparison of two late-stage oral antimicrobial agents: ceftibuten-ledaborbactam and tebipenem pivoxil. We will examine their respective mechanisms of action, in vitro and in vivo efficacy, pharmacokinetic profiles, and clinical trial outcomes, supported by experimental data.

### **Table 1: General Characteristics**



| Feature            | Ceftibuten-Ledaborbactam                                                         | Tebipenem Pivoxil                                                                |
|--------------------|----------------------------------------------------------------------------------|----------------------------------------------------------------------------------|
| Drug Class         | Cephalosporin / β-Lactamase<br>Inhibitor (BLI) Combination                       | Carbapenem                                                                       |
| Component Drugs    | Ceftibuten / Ledaborbactam etzadroxil (prodrug)                                  | Tebipenem pivoxil hydrobromide (prodrug)                                         |
| Administration     | Oral                                                                             | Oral                                                                             |
| Primary Indication | Complicated Urinary Tract Infections (cUTI), including Acute Pyelonephritis (AP) | Complicated Urinary Tract Infections (cUTI), including Acute Pyelonephritis (AP) |
| Development Status | Phase 3 Clinical Trials<br>Completed                                             | Phase 3 Clinical Trials<br>Completed                                             |

#### **Mechanism of Action**

Both agents disrupt bacterial cell wall synthesis, a critical process for bacterial survival, but they employ different strategies to overcome resistance.

Ceftibuten-Ledaborbactam: Ceftibuten is a third-generation cephalosporin that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1] However, its activity can be compromised by  $\beta$ -lactamase enzymes produced by resistant bacteria. Ledaborbactam is a novel, broad-spectrum boronic acid  $\beta$ -lactamase inhibitor that protects ceftibuten from degradation.[2] It is administered as an orally bioavailable prodrug, **ledaborbactam etzadroxil**, which is rapidly converted to the active ledaborbactam in the body.[2][3] Ledaborbactam covalently and reversibly binds to the active site of Ambler class A, C, and D serine  $\beta$ -lactamases, restoring ceftibuten's efficacy against many MDR strains.[2][4]





Click to download full resolution via product page

Mechanism of Ceftibuten-Ledaborbactam.

Tebipenem Pivoxil: Tebipenem pivoxil is an orally available prodrug of tebipenem, a broad-spectrum carbapenem antibiotic.[5][6] Upon administration, it is rapidly absorbed and converted to its active form, tebipenem.[7] Like other carbapenems, tebipenem inhibits bacterial cell wall synthesis by binding to essential PBPs.[8][9] Its structure makes it highly stable against degradation by many  $\beta$ -lactamases, including extended-spectrum  $\beta$ -lactamases (ESBLs) and AmpC enzymes, allowing it to remain effective against a wide range of resistant bacteria without a partnered inhibitor.[8][10]



Click to download full resolution via product page

Mechanism of Tebipenem.

## **Table 2: Mechanism of Action Summary**



| Feature            | Ceftibuten-Ledaborbactam                                             | Tebipenem Pivoxil                                                                   |
|--------------------|----------------------------------------------------------------------|-------------------------------------------------------------------------------------|
| Antibiotic Core    | Ceftibuten (3rd Gen.<br>Cephalosporin)                               | Tebipenem (Carbapenem)                                                              |
| Primary Target     | Penicillin-Binding Proteins (PBPs)                                   | Penicillin-Binding Proteins (PBPs)[8]                                               |
| Resistance Evasion | Ledaborbactam inhibits serine<br>β-lactamases (Class A, C, D)<br>[2] | Carbapenem structure is stable against many β-lactamases (e.g., ESBLs, AmpC)[8][10] |

# In Vitro Activity & Spectrum

Both drugs demonstrate potent in vitro activity against a wide range of Enterobacterales, including MDR isolates commonly responsible for cUTIs.

Ceftibuten-Ledaborbactam: The addition of ledaborbactam significantly enhances ceftibuten's activity. In a global surveillance study (2018-2020), ceftibuten-ledaborbactam inhibited 89.7% of MDR Enterobacterales isolates at  $\leq 1~\mu g/mL$  (MIC90 of 0.25  $\mu g/mL$ ).[3] It showed high efficacy against isolates with specific resistance genotypes, inhibiting 96.3% of CTX-M-9 group isolates and 85.9% of KPC-positive isolates.[3] In a panel of isolates from a Phase 3 cUTI study, ceftibuten-ledaborbactam inhibited 98.8% of all Enterobacterales and 95.9% of ESBL-phenotype isolates, with an MIC90 of 0.25/4  $\mu g/mL$  and 0.5/4  $\mu g/mL$ , respectively.[11]

Tebipenem Pivoxil: Tebipenem is highly active against Enterobacterales, including ESBL-producing and fluoroquinolone-resistant strains.[12][13] A study of UTI isolates from US hospitals (2019-2020) reported an MIC90 of 0.06 µg/mL against Enterobacterales, comparable to meropenem and ertapenem.[14] Another study found that tebipenem inhibited 98% of Enterobacterales isolates with available breakpoints and demonstrated potent activity against ESBL-producing E. coli and K. pneumoniae.[15] Its activity is unaffected by the presence of ESBL and AmpC enzymes.[16]

# Table 3: Comparative In Vitro Activity (MIC90, µg/mL) Against Enterobacterales



| Organism / Phenotype      | Ceftibuten-Ledaborbactam<br>(fixed 4 µg/mL<br>ledaborbactam) | Tebipenem                   |
|---------------------------|--------------------------------------------------------------|-----------------------------|
| All Enterobacterales      | 0.25[3]                                                      | 0.06[14]                    |
| Multidrug-Resistant (MDR) | 0.25[3]                                                      | 0.06[14]                    |
| ESBL Phenotype            | 0.5[11]                                                      | 0.06[14]                    |
| E. coli                   | 0.12 (provisional breakpoint) [11]                           | 0.015-0.03[14]              |
| K. pneumoniae             | 0.5 (provisional breakpoint)[11]                             | 0.015-0.03[14]              |
| KPC-Positive Isolates     | 2.0[3]                                                       | Activity requires a BLI[10] |
| OXA-48-Positive Isolates  | 2.0[3]                                                       | Activity requires a BLI[10] |

Note: Direct comparison of MIC values should be interpreted with caution due to different study designs and isolate collections.

#### **Pharmacokinetics**

Both drugs are formulated as oral prodrugs to enhance bioavailability.

Ceftibuten-Ledaborbactam: Ceftibuten has excellent oral bioavailability (75-90%).[17][18] **Ledaborbactam etzadroxil** is extensively converted to the active inhibitor, ledaborbactam, with the prodrug accounting for less than 2% of total exposure.[19] Following multiple doses, the terminal half-life of ledaborbactam is approximately 11 to 12 hours.[19] A significant portion of ledaborbactam is excreted unchanged in the urine (84%), making it well-suited for treating UTIs.[19]

Tebipenem Pivoxil: Tebipenem pivoxil HBr is rapidly converted to active tebipenem in the enterocytes, with the prodrug being undetectable in systemic circulation.[5][7] In healthy adults, the maximum plasma concentration (Cmax) is reached within 1.5 hours.[5][6] Approximately 55% to 60% of the tebipenem dose is recovered in the urine.[5][6] Plasma exposure increases with renal impairment, suggesting that dose adjustments may be necessary for patients with reduced kidney function.[12]



Table 4: Pharmacokinetic Parameters in Healthy

Adults **Parameter** Ceftibuten-Ledaborbactam Tebipenem Pivoxil Not specified, but orally Bioavailability Ceftibuten: 75-90%[17][18] available Extensive (Ledaborbactam Rapid & Extensive (Tebipenem **Prodrug Conversion** etzadroxil to Ledaborbactam) pivoxil to Tebipenem)[5][7] [19] Time to Cmax (Tmax) Not specified ~1.0-1.5 hours[5][6] Ledaborbactam: ~11-12 Half-life (t1/2) ~1.0 hour[20] hours[19] Ledaborbactam: ~84%[19] **Urinary Excretion** ~55-60%[6] Plasma concentrations Food Effect Not specified comparable in fed and fasted states[6]

# **Clinical Efficacy and Safety**

Both drug candidates have undergone Phase 3 trials for the treatment of cUTI and acute pyelonephritis, demonstrating non-inferiority to standard intravenous carbapenem therapy.

Ceftibuten-Ledaborbactam: Data from the CERTAIN-1 Phase 3 study was used to evaluate the in vitro activity of the combination against clinical isolates, showing robust activity.[11] Specific clinical outcome data from the Phase 3 trial is pending full publication. Phase 1 studies showed the combination was generally well-tolerated, with the most common treatment-emergent adverse events being gastrointestinal disorders.[19]

Tebipenem Pivoxil: In the Phase 3 ADAPT-PO trial, oral tebipenem pivoxil HBr (600 mg every 8 hours) was non-inferior to intravenous ertapenem (1 g every 24 hours) for the treatment of cUTI or AP.[21] The primary endpoint, a composite of clinical cure and favorable microbiologic response, was met by 58.8% of patients in the tebipenem group versus 61.6% in the ertapenem group.[21] Clinical cure rates at the test-of-cure visit were high and similar in both



groups (93.1% vs. 93.6%).[21] A subsequent Phase 3 trial (PIVOT-PO) also demonstrated non-inferiority of oral tebipenem compared to IV imipenem-cilastatin.[22] The most common adverse events were mild diarrhea and headache, with a safety profile similar to the comparator arm.[21]

Table 5: Summary of Key Phase 3 Clinical Trial Data

for cUTI

| Feature               | Ceftibuten-Ledaborbactam                                                   | Tebipenem Pivoxil<br>(ADAPT-PO Trial)                                          |
|-----------------------|----------------------------------------------------------------------------|--------------------------------------------------------------------------------|
| Comparator            | Intravenous (IV) ertapenem                                                 | Intravenous (IV) ertapenem[21]                                                 |
| Primary Endpoint      | Overall Response (Composite of clinical cure and microbiological response) | Overall Response (Composite of clinical cure and microbiological response)[21] |
| Outcome               | Data pending full publication                                              | Non-inferiority to IV<br>ertapenem[21]                                         |
| Overall Response Rate | Not yet published                                                          | 58.8% vs. 61.6% for ertapenem[21]                                              |
| Clinical Cure Rate    | Not yet published                                                          | 93.1% vs. 93.6% for ertapenem[21]                                              |
| Common Adverse Events | Gastrointestinal disorders[19]                                             | Mild diarrhea, headache[21]                                                    |

# **Experimental Protocols**

The data presented in this guide are primarily derived from standardized in vitro and in vivo experimental models.

# In Vitro Susceptibility Testing: Broth Microdilution

The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Methodology:



- Isolate Preparation: Bacterial isolates are cultured on agar plates, and colonies are used to prepare a standardized inoculum suspension.
- Drug Dilution: The antimicrobial agents are prepared in a series of two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB). For ceftibuten-ledaborbactam, ledaborbactam is typically tested at a fixed concentration (e.g., 4 µg/mL).[3]
- Inoculation: Microtiter plates containing the serially diluted drugs are inoculated with the standardized bacterial suspension.
- Incubation: The plates are incubated under specific atmospheric and temperature conditions (e.g., 35°C for 16-20 hours).
- MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Workflow for Broth Microdilution MIC Testing.

# In Vivo Efficacy: Neutropenic Murine Thigh Infection Model

This animal model is used to evaluate the pharmacokinetic/pharmacodynamic (PK/PD) parameters required for efficacy.

#### Methodology:

- Induce Neutropenia: Mice are rendered neutropenic by injections of cyclophosphamide to eliminate the confounding effects of the host immune system.
- Infection: Mice are inoculated in the thigh muscle with a standardized suspension of a clinical bacterial isolate.
- Drug Administration: At a set time post-infection (e.g., 2 hours), human-simulated dosing regimens of the test articles (e.g., ceftibuten alone, or ceftibuten plus escalating doses of ledaborbactam) are administered.[17][23]
- Sample Collection: At 24 hours post-treatment initiation, mice are euthanized, and thigh tissues are harvested.



- Bacterial Burden Quantification: Thighs are homogenized, and serial dilutions are plated to determine the number of colony-forming units (CFU).
- PK/PD Analysis: The change in bacterial burden (log10 CFU/thigh) over 24 hours is correlated with drug exposure parameters (e.g., fAUC/MIC) to determine the exposure required for bacteriostasis or bactericidal activity.[23][24]

Workflow for Murine Thigh Infection Model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Ceftibuten/Ledaborbactam etzadroxil Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018-2020 Global Surveillance Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Safety, Pharmacokinetics, and Food Effect of Tebipenem Pivoxil Hydrobromide after Single and Multiple Ascending Oral Doses in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 9. Tebipenem pivoxil hydrobromide-No PICC, no problem! PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. venatorx.com [venatorx.com]
- 12. journals.asm.org [journals.asm.org]

### Validation & Comparative





- 13. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Contemporary Evaluation of Tebipenem In Vitro Activity against Enterobacterales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Ceftibuten-ledaborbactam Etzadroxil for Healthy Subjects · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 19. Safety and pharmacokinetics of single and multiple doses of ledaborbactam etzadroxil with or without ceftibuten in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Oral Tebipenem Pivoxil Hydrobromide in Complicated Urinary Tract Infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medpagetoday.com [medpagetoday.com]
- 23. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. venatorx.com [venatorx.com]
- To cite this document: BenchChem. [Head-to-head comparison of ceftibuten-ledaborbactam and tebipenem pivoxil]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3324390#head-to-head-comparison-of-ceftibuten-ledaborbactam-and-tebipenem-pivoxil]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com